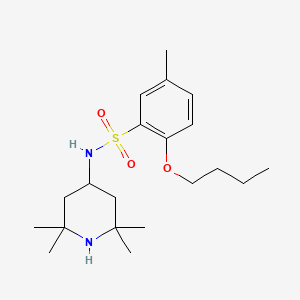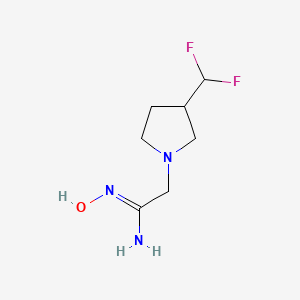
2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide is a chemical compound that features a pyrrolidine ring substituted with a difluoromethyl group and an N’-hydroxyacetimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves the formation of the pyrrolidine ring followed by the introduction of the difluoromethyl group and the N’-hydroxyacetimidamide moiety. One common method involves the reaction of a suitable pyrrolidine precursor with difluoromethylating agents under controlled conditions. The N’-hydroxyacetimidamide group can be introduced through subsequent reactions involving hydroxylamine derivatives and acylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Applications De Recherche Scientifique
2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the N’-hydroxyacetimidamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid
- Pyrrolidine-2,5-diones
- Pyrrolizines
Uniqueness
2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide is unique due to the presence of both the difluoromethyl group and the N’-hydroxyacetimidamide moiety, which confer distinct chemical and biological properties. These features can enhance the compound’s stability, binding affinity, and selectivity compared to similar compounds.
Propriétés
Formule moléculaire |
C7H13F2N3O |
|---|---|
Poids moléculaire |
193.19 g/mol |
Nom IUPAC |
2-[3-(difluoromethyl)pyrrolidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C7H13F2N3O/c8-7(9)5-1-2-12(3-5)4-6(10)11-13/h5,7,13H,1-4H2,(H2,10,11) |
Clé InChI |
AEBFNJHOPSCFSX-UHFFFAOYSA-N |
SMILES isomérique |
C1CN(CC1C(F)F)C/C(=N/O)/N |
SMILES canonique |
C1CN(CC1C(F)F)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


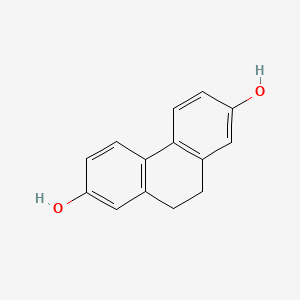
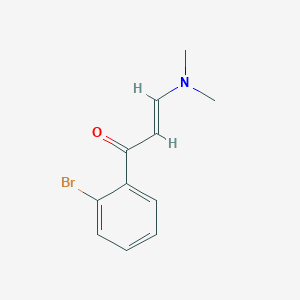
methyl]-2-(dimethylamino)-4(3H)-pyrimidinone](/img/structure/B13365844.png)
![ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13365852.png)
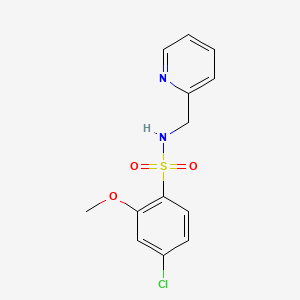
![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365859.png)
![N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365861.png)

![4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B13365871.png)
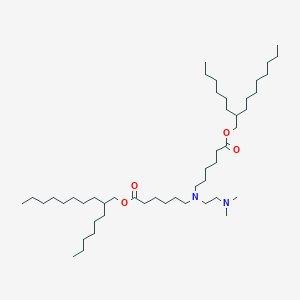
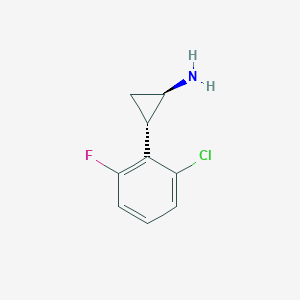
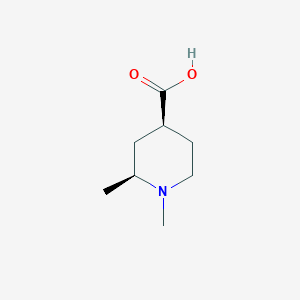
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13365911.png)
